molecular formula C11H15NO4 B8412343 6-Methoxy-2-propyloxy-3-nitrotoluene

6-Methoxy-2-propyloxy-3-nitrotoluene

Cat. No.: B8412343
M. Wt: 225.24 g/mol
InChI Key: FJUJRAHGQXBTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-propyloxy-3-nitrotoluene is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-methoxy-2-methyl-4-nitro-3-propoxybenzene

InChI

InChI=1S/C11H15NO4/c1-4-7-16-11-8(2)10(15-3)6-5-9(11)12(13)14/h5-6H,4,7H2,1-3H3

InChI Key

FJUJRAHGQXBTQL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1C)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (10.93 mmol) of 3-methoxy-2-methyl-6-nitrophenol (prepared according to R. A. Raphael, P. Ravenscoft, J. Chem. Soc. Perkin Trans. I, (1988), 1823-1828) were added in portions under an argon atmosphere to a suspension of 525 mg (1 2.02 mmol) of NaH in 30 ml of abs. DMF cooled to 0° C. After stirring at 0° C. for 30 min, 1.17 ml (12.70 mmol) of n-propyl bromide were added dropwise. The reaction solution was stirred at 70° C. for 8 h. Subsequently, 70 ml of H2O were added with ice cooling, and the mixture was then concentrated to dryness. The residue was taken up in EA, and the solution was washed 3× with H2O, dried over Na2SO4, and concentrated. Drying in a high vacuum afforded 2.37 g of the title compound in the form of a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
525 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.17 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

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